3',6'-Dichloro-2'-nitroacetophenone
Overview
Description
3’,6’-Dichloro-2’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dichloro-2’-nitroacetophenone typically involves the nitration and chlorination of acetophenone derivatives. One common method includes the following steps:
Nitration: Acetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 3’ and 6’ positions.
Industrial Production Methods
Industrial production of 3’,6’-Dichloro-2’-nitroacetophenone may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-nitroacetophenone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating conditions.
Major Products Formed
Reduction: 3’,6’-Dichloro-2’-aminoacetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3’,6’-Dichloro-2’-nitroacetophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-nitroacetophenone depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the chlorine atoms are displaced by nucleophiles through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Dichloro-2’-nitroacetophenone: Similar structure but with chlorine atoms at the 3’ and 5’ positions.
2’,4’-Dichloro-6’-nitroacetophenone: Chlorine atoms at the 2’ and 4’ positions and a nitro group at the 6’ position.
Uniqueness
3’,6’-Dichloro-2’-nitroacetophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its interactions with biological targets and its applications in materials science.
Properties
IUPAC Name |
1-(3,6-dichloro-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZRKGYDGACPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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